Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate
Description
Ethyl 2-(6-chlorobenzo[d]oxazol-2-yl)acetate (CAS: Not explicitly listed; structurally inferred) is a halogenated benzoxazole derivative characterized by a benzo[d]oxazole core substituted with a chlorine atom at the 6-position and an ethyl acetate group at the 2-position. The benzo[d]oxazole scaffold is known for its stability and ability to interact with biological targets, while the chlorine substituent enhances lipophilicity and modulates electronic properties .
Properties
Molecular Formula |
C11H10ClNO3 |
|---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-1,3-benzoxazol-2-yl)acetate |
InChI |
InChI=1S/C11H10ClNO3/c1-2-15-11(14)6-10-13-8-4-3-7(12)5-9(8)16-10/h3-5H,2,6H2,1H3 |
InChI Key |
FRWUZVAIIUQGEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(O1)C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate typically involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer effects could be attributed to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₁H₁₀ClNO₃ (inferred from analogs like CAS 1804504-33-3 ).
- Synthesis : Typically prepared via nucleophilic substitution or condensation reactions. For example, ethyl chloroacetate reacts with 6-chloro-2-mercaptobenzoxazole in the presence of a base (e.g., K₂CO₃) under reflux conditions, analogous to methods described for related esters .
- Applications: Serves as an intermediate in synthesizing bioactive molecules, including herbicides (e.g., fenoxaprop derivatives) and pharmaceuticals .
Comparison with Structural Analogs
Substituent Position and Halogen Variation
The position of the chlorine atom and the choice of halogen significantly influence the compound’s physicochemical and biological properties.
Key Observations :
- Chlorine vs.
- Positional Effects: The 6-chloro derivative (target compound) is associated with herbicidal activity (e.g., fenoxaprop derivatives), whereas 7-chloro analogs are less explored but may exhibit distinct pharmacokinetic profiles .
- Nitro Substitution : The 6-nitro analog (CAS 539856-41-2) is more reactive due to the strong electron-withdrawing nitro group, making it suitable for further functionalization .
Biological Activity
Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate is a compound of increasing interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, as well as insights into its mechanisms of action and comparisons with related compounds.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula: CHClNO
- Molecular Weight: 239.65 g/mol
- IUPAC Name: Ethyl 2-(6-chloro-1,3-benzoxazol-2-yl)acetate
The compound features an ethyl ester group attached to a chlorobenzo[D]oxazole moiety, which contributes to its biological activity.
Antibacterial Activity
This compound has demonstrated significant antibacterial properties. Studies indicate that it may inhibit bacterial cell wall synthesis, leading to effective bactericidal action against various strains. For instance, it has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Antifungal Activity
In addition to its antibacterial effects, the compound exhibits antifungal properties. Research suggests that this compound can inhibit the growth of fungi like Candida albicans, potentially making it a candidate for treating fungal infections .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. It has been shown to induce apoptosis in cancer cells through specific signaling pathways. In vitro studies have reported an IC50 value indicating moderate cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) . The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.
The biological efficacy of this compound can be attributed to its interaction with specific molecular targets:
- Antibacterial Mechanism: Inhibition of bacterial cell wall synthesis.
- Antifungal Mechanism: Disruption of fungal cell membrane integrity.
- Anticancer Mechanism: Induction of apoptosis via caspase activation and mitochondrial dysfunction.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate | Similar benzoxazole structure but different chlorine position | Varies in antibacterial activity due to substitution pattern |
| Ethyl 2-(5-chlorobenzo[D]oxazol-2-YL)acetate | Contains a chlorine atom at a different position on the benzoxazole ring | May exhibit distinct reactivity profiles |
| Ethyl 2-(6-chloro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)acetate | Different ring structure with a dihydrobenzoxazine component | Unique reactivity due to altered ring structure |
This table highlights how variations in substitution patterns influence both chemical reactivity and biological activity.
Case Studies and Research Findings
Recent studies have further elucidated the biological activities associated with this compound:
- Study on Antibacterial Efficacy : A study conducted by researchers found that this compound exhibited significant inhibitory effects on S. pneumoniae, suggesting its potential as an antibiotic agent .
- Anticancer Research : Another investigation demonstrated that treatment with this compound led to reduced viability in several cancer cell lines, highlighting its potential for development into anticancer therapies .
- Fungal Inhibition Studies : In vitro assays indicated that this compound effectively inhibited the growth of Candida albicans, supporting its use in antifungal applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
